molecular formula C16H22N2OS B284700 7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284700
M. Wt: 290.4 g/mol
InChI Key: AJLQAGKYEPWVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as TEBP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, the synthesis of this compound is a complex and time-consuming process, which limits its use in lab experiments.

Future Directions

There are several future directions for the research on 7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One of the major areas of interest is the development of new drugs based on the chemical structure of this compound. Researchers are also investigating the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways and enzymes.

Synthesis Methods

The synthesis of 7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-mercapto-3-methyl-1-butanol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine. This reaction leads to the formation of the intermediate compound, which is then treated with ethyl acetoacetate and sodium hydride to yield the final product.

Scientific Research Applications

7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H22N2OS/c1-5-18-9-17-14-13(15(18)19)11-7-6-10(16(2,3)4)8-12(11)20-14/h9-10H,5-8H2,1-4H3

InChI Key

AJLQAGKYEPWVGP-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C(C)(C)C

Canonical SMILES

CCN1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C(C)(C)C

Origin of Product

United States

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